Cafedrine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cafedrine is synthesized through the chemical linkage of norephedrine and theophylline. The synthesis involves the reaction of norephedrine with theophylline under specific conditions to form the desired compound. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the successful formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to produce this compound in bulk quantities. The production process is optimized for efficiency and cost-effectiveness while maintaining the quality and purity of the final product .

Analyse Chemischer Reaktionen

Key Reaction Pathway:

Note: Bromo etophylline acts as a bridging agent, enabling the linkage .

Metabolic Reactions

This compound undergoes enzymatic hydrolysis in vivo, primarily in the liver, producing two major metabolites:

Metabolic Pathway:

-

Norephedrine contributes to adrenergic stimulation, increasing cardiac output .

-

Theophylline inhibits phosphodiesterase (PDE), enhancing cAMP levels and vasodilation .

Pharmacokinetic Data:

| Parameter | Value | Source |

|---|---|---|

| Half-life | 60 minutes | |

| Excretion (24 h) | 90% renal (unchanged) | |

| Peak Plasma Level | 6 μg/mL (200 mg IV dose) |

Biochemical Interactions

This compound’s pharmacological effects are mediated through:

-

β-adrenergic receptor activation , increasing intracellular calcium () via ryanodine receptors (RyR) .

-

PDE inhibition , prolonging cAMP activity and enhancing cardiac contractility .

Calcium Mobilization Mechanism:

Comparative Reactivity

While direct oxidation or substitution reactions of this compound are understudied, its metabolites exhibit distinct reactivity:

| Compound | Reactivity Profile | Biological Impact |

|---|---|---|

| Norephedrine | Oxidized by monoamine oxidases (MAO) | Vasoconstriction |

| Theophylline | Metabolized to 1,3-dimethyluric acid | PDE inhibition, bronchodilation |

Research Gaps

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Cafedrine is known for its sympathomimetic properties, which allow it to mimic the effects of sympathetic nervous system stimulation. Its primary uses include:

- Management of Hypotension : this compound is frequently used in a fixed 20:1 combination with theodrenaline to treat perioperative hypotension and emergency hypotensive states. This combination has been employed since the 1960s and remains relevant in clinical practice today .

- Calcium Mobilization : Research indicates that this compound can induce a significant increase in intracellular calcium levels in respiratory epithelial cells, which is crucial for various cellular functions including mucociliary clearance .

Anesthesia and Critical Care

This compound/theodrenaline has shown effectiveness in stabilizing mean arterial pressure during anesthesia. A study involving 353 patients demonstrated that this combination significantly increased mean arterial pressure after a drop due to anesthesia, with effects observed within minutes .

Mucociliary Clearance

Recent studies have explored the impact of this compound on mucociliary function, which is essential for respiratory health. The combination has been shown to enhance particle transport velocity in murine tracheal epithelium through mechanisms involving β-adrenergic receptor stimulation and intracellular calcium release .

Case Study 1: Anesthesia Application

In a clinical setting, patients receiving this compound/theodrenaline after a drop in mean arterial pressure showed an average increase of 11 mmHg within five minutes post-administration. The study highlighted gender differences in response time, with women showing a quicker response compared to men .

Case Study 2: Mucociliary Function

A study focused on the effects of this compound/theodrenaline on mucociliary clearance found that both components significantly increased particle transport velocity when administered separately or in combination. This suggests potential applications in improving respiratory function during mechanical ventilation or critical illness .

Data Tables

| Study | Population | Intervention | Outcome Measures | Key Findings |

|---|---|---|---|---|

| Study on Anesthesia | 353 patients | This compound/Theodrenaline | Mean Arterial Pressure (MAP) | Significant increase in MAP within 5 min (p < 0.001) |

| Mucociliary Clearance Study | Murine model | This compound/Theodrenaline | Particle Transport Velocity (PTV) | PTV increased significantly with both treatments; mechanisms linked to β-adrenergic stimulation |

Wirkmechanismus

Cafedrine exerts its effects through a combination of mechanisms involving norephedrine and theophylline. Norephedrine acts as a sympathomimetic agent, stimulating the release of norepinephrine and increasing heart rate and blood pressure. Theophylline, on the other hand, inhibits phosphodiesterase, leading to increased levels of cyclic adenosine monophosphate (cAMP) and enhanced cardiac contractility .

The molecular targets of this compound include adrenergic receptors and phosphodiesterase enzymes. The activation of adrenergic receptors by norephedrine results in vasoconstriction and increased cardiac output, while the inhibition of phosphodiesterase by theophylline enhances the overall cardiovascular response .

Vergleich Mit ähnlichen Verbindungen

Cafedrine is unique due to its combination of norephedrine and theophylline, which provides a synergistic effect in increasing blood pressure. Similar compounds include:

Fenethylline: A combination of amphetamine and theophylline, used as a stimulant.

Theodrenaline: A combination of adrenaline and theophylline, used as a cardiac stimulant.

Ephedrine: A sympathomimetic amine similar to norephedrine, used as a decongestant and bronchodilator.

Compared to these compounds, this compound offers a balanced approach by combining the effects of norephedrine and theophylline, making it effective in managing hypotensive conditions without causing excessive stimulation or side effects .

Biologische Aktivität

Cafedrine, often used in combination with theodrenaline as Akrinor® (in a 20:1 ratio), is a sympathomimetic agent primarily utilized to manage hypotensive states during anesthesia and in emergency medicine. This article delves into the biological activity of this compound, exploring its pharmacodynamics, clinical applications, and research findings.

This compound exerts its effects through several mechanisms:

- Beta-Adrenergic Receptor Activation : this compound primarily stimulates beta-adrenergic receptors, leading to increased cardiac contractility and heart rate. This is crucial for managing hypotension without significant increases in systemic vascular resistance .

- Calcium Influx : Studies indicate that this compound enhances intracellular calcium levels () in human tracheal epithelial cells, which is essential for various cellular functions, including muscle contraction and neurotransmitter release .

- Phosphodiesterase Inhibition : this compound also inhibits phosphodiesterase, which contributes to increased levels of cyclic AMP (cAMP) in cardiac tissues, further enhancing cardiac contractility .

Pharmacokinetics

The pharmacokinetics of this compound has been evaluated through various studies:

- Dose-Response Relationship : A study demonstrated a dose-dependent increase in mean arterial pressure (MAP) with median effective doses ranging from 0.31 to 1.25 mg/kg .

- Gender Differences : Research indicates that gender may influence the effectiveness of this compound/theodrenaline, with females showing a quicker response in MAP elevation compared to males .

Clinical Applications

This compound is predominantly used in clinical settings for:

- Management of Hypotension : It is administered during anesthesia to counteract hypotensive episodes effectively. In a study involving 353 patients, this compound/theodrenaline administration resulted in a significant increase in MAP within minutes without notable side effects on heart rate .

- Obstetric Anesthesia : this compound is frequently used during cesarean sections and other obstetric procedures without adversely affecting fetal outcomes, as indicated by stable APGAR scores and umbilical cord pH levels .

Table 1: Clinical Efficacy of this compound/Theodrenaline

Case Study Insights

- Maternal Hypotension Management : In a retrospective analysis involving patients treated for maternal hypotension during spinal anesthesia, this compound/theodrenaline significantly improved systolic blood pressure shortly after administration, demonstrating its rapid action and safety profile .

- Heart Failure Considerations : A study noted that patients with heart failure required higher doses and longer times to achieve peak MAP compared to those without heart conditions, highlighting the need for tailored dosing strategies in vulnerable populations .

Eigenschaften

CAS-Nummer |

58166-83-9 |

|---|---|

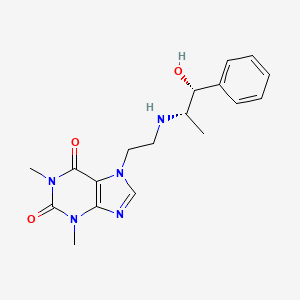

Molekularformel |

C18H23N5O3 |

Molekulargewicht |

357.4 g/mol |

IUPAC-Name |

7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C18H23N5O3/c1-12(15(24)13-7-5-4-6-8-13)19-9-10-23-11-20-16-14(23)17(25)22(3)18(26)21(16)2/h4-8,11-12,15,19,24H,9-10H2,1-3H3/t12-,15-/m0/s1 |

InChI-Schlüssel |

UJSKUDDDPKGBJY-WFASDCNBSA-N |

SMILES |

CC(C(C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C |

Isomerische SMILES |

C[C@@H]([C@@H](C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C |

Kanonische SMILES |

CC(C(C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C |

Aussehen |

Solid powder |

Key on ui other cas no. |

58166-83-9 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

7-(2-(1-methyl-2-hydroxy-2-phenylethylamino)ethyl)theophylline cafedrine cafedrine hydrochloride norephendrinetheophylline norephendrinetheophylline mono-hydrochloride, (R-(R*,S*))-isome |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.